molecular formula C12H14N2S B6065024 N-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

N-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B6065024
M. Wt: 218.32 g/mol
InChI Key: GMKSVOUWXRBGFP-UHFFFAOYSA-N
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Description

N-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a 4-methylphenyl group attached to the fourth carbon of the thiazole ring

Properties

IUPAC Name

N-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-3-13-12-14-11(8-15-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKSVOUWXRBGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CS1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation of the thiazole nitrogen using ethyl halides under basic conditions.

    Attachment of the 4-Methylphenyl Group: This step involves the use of Friedel-Crafts acylation to attach the 4-methylphenyl group to the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thiazole ring or the aromatic ring, potentially leading to the formation of dihydrothiazoles or reduced aromatic compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring, where halogenation or nitration can occur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Products include aldehydes, carboxylic acids, and ketones.

    Reduction: Products include dihydrothiazoles and reduced aromatic compounds.

    Substitution: Products include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

  • N-ethyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine
  • N-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-ethyl-4-(4-bromophenyl)-1,3-thiazol-2-amine

Comparison:

  • Uniqueness: N-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity.
  • Chemical Properties: The presence of different substituents on the phenyl ring (e.g., chlorine, fluorine, bromine) can lead to variations in the compound’s physical and chemical properties, such as solubility, stability, and reactivity.
  • Biological Activity: The biological activity of these compounds can vary significantly depending on the nature of the substituent, affecting their potential applications in medicine and other fields.

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